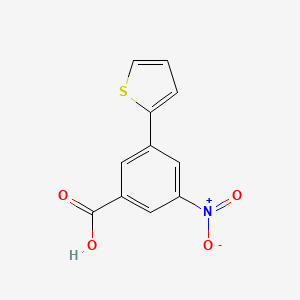

5-Nitro-3-(thiophen-2-YL)benzoic acid

Description

5-Nitro-3-(thiophen-2-YL)benzoic acid is a benzoic acid derivative featuring a nitro (-NO₂) substituent at the 5th position and a thiophene ring at the 3rd position of the benzene core.

Properties

IUPAC Name |

3-nitro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-11(14)8-4-7(10-2-1-3-17-10)5-9(6-8)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNRWRRNNWDBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688547 | |

| Record name | 3-Nitro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-96-0 | |

| Record name | 3-Nitro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(thiophen-2-yl)benzoic acid typically involves the nitration of 3-(thiophen-2-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for 5-Nitro-3-(thiophen-2-yl)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-Nitro-3-(thiophen-2-yl)benzoic acid can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products Formed:

Reduction: 5-Amino-3-(thiophen-2-yl)benzoic acid.

Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-Nitro-3-(thiophen-2-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

Industry: In the industrial sector, thiophene derivatives, including 5-Nitro-3-(thiophen-2-yl)benzoic acid, are used in the production of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 5-Nitro-3-(thiophen-2-yl)benzoic acid and its derivatives largely depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Impact :

Extraction Efficiency and Distribution Coefficients

Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems due to differences in distribution coefficients (m):

- Benzoic Acid : High extraction rate (98% in <5 minutes) due to favorable m values .

- Phenol: Comparable to benzoic acid in early stages but slower diffusivity .

- Acetic Acid : Lower m values result in slower extraction but higher efficiency over extended periods .

For 5-nitro-3-(thiophen-2-YL)benzoic acid , the nitro group may reduce solubility in aqueous phases, while the thiophene could enhance membrane-phase partitioning. This suggests extraction rates intermediate between benzoic acid and acetic acid, though experimental validation is needed.

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives highlight the role of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice :

- Higher 0JA/1JA values correlate with increased toxicity (lower LD₅₀).

For the target compound, the nitro and thiophene groups may synergistically increase toxicity, though precise LD₅₀ values require model application.

Antioxidant Activity

Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance-stabilized radicals from the CH=CHCOOH group . For benzoic acid derivatives:

- Hydroxyl Groups : Increased hydroxylation (e.g., protocatechuic acid) enhances antioxidant activity.

- Nitro/Thiophene Groups : The absence of hydroxyl groups in 5-nitro-3-(thiophen-2-YL)benzoic acid suggests lower antioxidant activity compared to hydroxyl-rich analogs like vanillic acid.

Biological Activity

5-Nitro-3-(thiophen-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Nitro-3-(thiophen-2-YL)benzoic acid features a nitro group and a thiophene ring attached to a benzoic acid moiety. The structural characteristics contribute to its reactivity and interaction with biological macromolecules.

Biological Activities

Research indicates that 5-Nitro-3-(thiophen-2-YL)benzoic acid exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies indicate it can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Anti-inflammatory Properties : It modulates inflammatory responses by activating certain signaling pathways, such as the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory processes.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

The mechanisms through which 5-Nitro-3-(thiophen-2-YL)benzoic acid exerts its biological effects include:

- Enzyme Inhibition : The nitro group can interact with the active sites of enzymes, leading to inhibition of their activity.

- Receptor Binding : The compound binds to specific receptors, modulating their activity and triggering downstream signaling pathways.

- Oxidative Stress Induction : It is hypothesized that the compound induces oxidative stress in target cells, contributing to its antimicrobial and anticancer activities.

Antimicrobial Activity

Table 1 summarizes the antimicrobial efficacy of 5-Nitro-3-(thiophen-2-YL)benzoic acid against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.2 - 3.9 μg/mL |

| Escherichia coli | 4.0 μg/mL |

| Klebsiella pneumoniae | 5.0 μg/mL |

The MIC values indicate that the compound is effective at low concentrations, suggesting strong antibacterial properties.

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects, 5-Nitro-3-(thiophen-2-YL)benzoic acid was found to significantly reduce pro-inflammatory cytokines in vitro. This suggests potential for therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Resistance :

A study evaluated the effectiveness of 5-Nitro-3-(thiophen-2-YL)benzoic acid against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited significant bacteriostatic activity, suggesting its potential as an alternative treatment for antibiotic-resistant infections . -

Cancer Cell Proliferation :

Research demonstrated that treatment with this compound led to reduced viability in various cancer cell lines, including those resistant to conventional therapies. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.